molecular formula C11H11F2NO2 B13333720 (3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13333720
M. Wt: 227.21 g/mol
InChI Key: BZKNJKWNSIUCCI-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via substitution reactions, often using fluorinated aromatic compounds.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including chiral compounds.

    Biological Studies: Researchers study its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

    (3S,4R)-4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and biological activity.

    (3S,4R)-4-(2,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid: Contains methyl groups instead of fluorine, leading to different chemical and biological properties.

Uniqueness

The presence of the difluorophenyl group in this compound imparts unique electronic and steric properties, enhancing its potential for specific applications in medicinal chemistry and organic synthesis. The stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

(3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H11F2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)/t8-,9+/m0/s1

InChI Key

BZKNJKWNSIUCCI-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.